PGD2;11-Dehydroprostaglandin F2-alpha

prostanoid receptor pharmacology DP1/CRTH2 selectivity radioligand binding Ki

Prostaglandin D2 (PGD2; synonym 11-Dehydroprostaglandin F2-alpha; CAS 41598-07-6) is a primary cyclooxygenase metabolite of arachidonic acid and the major prostanoid released from activated mast cells. Unlike other prostaglandins that signal predominantly through a single receptor class, PGD2 is the only endogenous prostanoid that potently activates two structurally and functionally divergent G protein-coupled receptors—DP1 (Gs-coupled, cAMP-elevating) and CRTH2/DP2 (Gi-coupled, Ca²⁺-mobilizing)—with high affinity at both.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
Cat. No. B11933214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePGD2;11-Dehydroprostaglandin F2-alpha
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)
InChIKeyBHMBVRSPMRCCGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PGD2 (11-Dehydroprostaglandin F2-alpha) Procurement Guide: Identity, Receptor Pharmacology, and Critical Distinctions for Prostanoid Research


Prostaglandin D2 (PGD2; synonym 11-Dehydroprostaglandin F2-alpha; CAS 41598-07-6) is a primary cyclooxygenase metabolite of arachidonic acid and the major prostanoid released from activated mast cells [1]. Unlike other prostaglandins that signal predominantly through a single receptor class, PGD2 is the only endogenous prostanoid that potently activates two structurally and functionally divergent G protein-coupled receptors—DP1 (Gs-coupled, cAMP-elevating) and CRTH2/DP2 (Gi-coupled, Ca²⁺-mobilizing)—with high affinity at both [2]. This dual receptor pharmacology, combined with pronounced chemical and metabolic instability, creates a distinct experimental profile that cannot be replicated by substituting PGE2, PGF2α, or synthetic single-receptor agonists without fundamentally altering the biological readout [3].

Why PGD2 (11-Dehydroprostaglandin F2-alpha) Cannot Be Replaced by PGE2, PGF2α, or Synthetic DP1 Agonists in Target Engagement Studies


PGD2 occupies a unique pharmacological niche: it is a positional isomer of PGE2 yet couples to entirely different receptor systems, and serves as the endogenous dual agonist for DP1 and CRTH2 while PGE2, PGF2α, PGI2, and TXA2 each signal through distinct receptor families [1]. Substituting PGD2 with PGE2 or PGF2α loses CRTH2-mediated chemotactic signaling on eosinophils and Th2 lymphocytes, while synthetic DP1-selective agonists such as BW245C entirely omit the CRTH2 arm required for type 2 immune cell recruitment [2]. Furthermore, PGD2's pronounced chemical lability—dehydration to PGJ2 species in aqueous solution and rapid plasma metabolism to bioactive products including 9α,11β-PGF2α and Δ¹²-PGJ2—means that experimental outcomes are governed not only by the parent compound but also by its degradation kinetics, a complexity absent when using more stable analogs [3]. The quantitative evidence below establishes precisely where and by what magnitude PGD2 differs from its closest comparators.

PGD2 (11-Dehydroprostaglandin F2-alpha): Quantitative Head-to-Head Evidence vs PGE2, PGF2α, PGI2, BW245C, and DK-PGD2


Receptor Binding Affinity at DP1 and CRTH2: PGD2 vs PGE2, PGF2α, and 11β-PGF2α

In a single-study, head-to-head radioligand competition binding assay using K562 cells stably expressing either human CRTH2 or human DP receptor, PGD2 displayed high affinity for both receptors (CRTH2 Ki = 61 ± 23 nM; DP Ki = 45 ± 17 nM), whereas PGE2 exhibited approximately 50-fold lower affinity at CRTH2 (Ki = 3,100 ± 1,100 nM) and PGF2α showed negligible DP binding (Ki > 30,000 nM) [1]. The primary PGD2 metabolite 11β-PGF2α had CRTH2 Ki = 20,000 ± 160 nM, representing a >300-fold loss in affinity relative to the parent compound [1]. At the DP receptor, the selectivity gap is even larger: PGD2 (Ki = 45 nM) binds with >650-fold higher affinity than PGF2α (Ki > 30,000 nM) [1]. These data establish that PGD2 is the only endogenous prostanoid with sub-100 nM affinity at both PGD2-selective receptors, making it irreplaceable for experiments requiring simultaneous DP1 and CRTH2 engagement.

prostanoid receptor pharmacology DP1/CRTH2 selectivity radioligand binding Ki

Functional cAMP Production Potency at DP1: PGD2 vs the Synthetic DP1 Agonist BW245C

In embryonic bovine tracheal (EBTr) fibroblasts endogenously expressing DP1 receptors, PGD2 stimulated cAMP production with an EC50 of 98 ± 10 nM [1]. The synthetic DP1-selective agonist BW245C was approximately 2-fold more potent (EC50 = 53 ± 16 nM) and exhibited significantly higher intrinsic efficacy (Emax = 121 ± 3% relative to PGD2; P < 0.001) [1]. Critically, BW245C does not activate CRTH2 at any concentration [2], meaning that while it may serve as a superior DP1 signal amplifier, it cannot substitute for PGD2 in assays where CRTH2-mediated signaling (Ca²⁺ mobilization, chemotaxis) is the endpoint of interest. PGD2 remains the only commercially available agonist delivering integrated DP1 + CRTH2 pharmacology in a single compound [3].

DP1 receptor functional assay cAMP accumulation EC50 intrinsic efficacy Emax

Platelet Anti-aggregatory Potency: PGD2 vs PGI2, PGE1, and PGF2α at the Human Platelet PGD2 Receptor

In a direct competition binding study using [³H]PGD2 on intact human platelets, PGD2 displaced the radioligand with an IC50 of 0.08 μM, making it 25-fold more potent than prostacyclin (PGI2; IC50 = 2 μM), 75-fold more potent than PGE1 (IC50 = 6 μM), and 100-fold more potent than PGF2α (IC50 = 8 μM) [1]. This potency series—PGD2 >> PGI2 > PGE1 > PGF2α—was determined under identical assay conditions (intact platelets, 20°C, 3 min incubation) and reflects binding to the pharmacologically distinct platelet PGD2 receptor, which is separate from the PGI2/PGE1 receptor [1]. Scatchard analysis confirmed a single class of high-affinity PGD2 binding sites (Kd = 53 nM; ~210 sites/platelet in normal subjects) [1]. This receptor is selectively lost in myeloproliferative disorders, further confirming its molecular identity as distinct from the prostacyclin receptor [1].

platelet aggregation inhibition PGD2 receptor binding anti-thrombotic potency

In Vivo Bronchoconstrictor Potency: PGD2 vs PGF2α in Human Subjects

In a controlled clinical study measuring specific airways conductance (sGaw) in normal and asthmatic subjects, inhaled PGD2 was demonstrated to be a potent bronchoconstrictor approximately 4-fold more potent than PGF2α when compared on a molar equivalent basis [1]. Notably, this in vivo potency relationship is inverted in isolated human bronchial strips, where PGF2α (pD2 = 6.39 ± 0.6) exhibits greater efficacy and a trend toward higher potency than PGD2 (pD2 = 5.68 ± 0.2; mean % Tmax 84 ± 7 vs 54 ± 7; P < 0.05) [2]. This tissue-level discrepancy indicates that PGD2's superior in vivo bronchoconstrictor activity depends on indirect mechanisms—including mast cell mediator release and CRTH2-mediated leukocyte recruitment—rather than direct airway smooth muscle contraction alone [2]. Therefore, substituting PGF2α for PGD2 in whole-organism respiratory studies would underestimate the integrated bronchoconstrictor response by approximately 4-fold.

bronchoconstriction airway pharmacology asthma model

Plasma Metabolic Stability and Functional Bioactivity Decay: PGD2 vs Its Own Bioactive Metabolites

PGD2 incubated in human plasma at 37°C undergoes rapid non-enzymatic degradation with an apparent half-life of approximately 30 minutes, resulting in >92% clearance of parent compound after 120 minutes as quantified by tandem mass spectrometry [1]. This degradation is accompanied by a progressive loss of functional potency: the IC50 for DP1-mediated inhibition of platelet aggregation increased by a factor of 6.5, and the EC50 for CRTH2-mediated eosinophil shape change increased by a factor of 7.2 after 120 minutes of plasma incubation [1]. The clearance is mirrored by continuous formation of bioactive dehydration products Δ¹²-PGD2 and Δ¹²-PGJ2, which retain partial DP1 and CRTH2 activity [1]. In contrast, the primary enzymatic metabolite 11β-PGF2α (9α,11β-PGF2) exhibits greater stability than its PGD2 precursor, enabling more reliable quantification in 24-hour urine collections for clinical mast cell activation diagnostics [2]. This instability profile means that PGD2 must be handled with cold-chain protocols and that experimental time-courses exceeding 30 minutes in plasma-containing media will predominantly reflect metabolite pharmacology rather than parent compound activity.

plasma stability metabolic degradation bioactivity half-life

Chemical Instability in Aqueous Solution: Dehydration Kinetics and Implications for Experimental Handling

PGD2 undergoes spontaneous, non-enzymatic dehydration of its cyclopentanone ring in aqueous solution. Systematic stability studies demonstrated that 30-40% of PGD2 is converted to the dehydrated product PGJ2 (9-deoxy-Δ⁹-PGD2) after 12 hours at 37°C, while storage at 4°C reduces dehydration to approximately 10% over 96 hours [1]. This chemical lability is a distinctive feature of the 11-keto prostaglandin structure; the β-hydroxy ketone motif of PGD2 is absent in PGE2 and PGF2α, which lack this facile dehydration pathway [2]. The instability has direct consequences for antibody production (dehydrated products cross-react with PGD2 antisera), for bioassay reproducibility, and for long-term storage: commercial PGD2 preparations routinely contain 2-5% of the 5-trans isomer as an impurity and require storage at -20°C under argon and desiccating conditions for maximum stability [3]. Researchers must account for spontaneous PGJ2/Δ¹²-PGJ2 formation when interpreting results from PGD2 treatments exceeding 1-2 hours in aqueous buffers at physiological temperature.

chemical stability dehydration PGJ2 formation storage conditions

Definitive Application Scenarios Where PGD2 (11-Dehydroprostaglandin F2-alpha) Provides Non-Substitutable Value


Dual DP1/CRTH2 Target Engagement in Th2 Inflammation and Allergic Disease Models

In assays requiring simultaneous activation of DP1 (cAMP elevation, vasodilation) and CRTH2 (Ca²⁺ mobilization, chemotaxis of eosinophils, basophils, and Th2 lymphocytes), PGD2 is the only commercially available endogenous agonist with sub-100 nM affinity at both receptors [1]. Neither PGE2 (CRTH2 Ki = 3,100 nM) nor PGF2α (DP Ki > 30,000 nM) provides measurable CRTH2 activation at physiological concentrations [1]. Synthetic DP1-selective agonists such as BW245C omit CRTH2 signaling entirely [2]. This scenario is critical for academic groups screening CRTH2 antagonists, studying ILC2 biology, or modeling mast cell-dependent type 2 inflammation where the integrated DP1 + CRTH2 response is the pharmacologically relevant endpoint.

Human Platelet DP1 Receptor Pharmacology and Anti-thrombotic Screening

PGD2 inhibits human platelet aggregation via a pharmacologically distinct DP1 receptor that is separate from the IP (prostacyclin) receptor [1]. With an IC50 of 0.08 μM at the platelet PGD2 binding site, PGD2 is 25-fold more potent than PGI2 (IC50 = 2 μM) and 100-fold more potent than PGF2α (IC50 = 8 μM) in displacing [³H]PGD2 [1]. This unique receptor is selectively downregulated in myeloproliferative disorders, providing a disease-specific biomarker platform [1]. Pharmaceutical screening programs evaluating DP1 antagonists for niacin-induced flushing or allergic indications require authentic PGD2 as the cognate agonist, as PGI2 and PGE1 engage different platelet receptors and produce non-comparable concentration-response relationships.

In Vivo Respiratory Mechanics: Mast Cell-Dependent Bronchoconstriction in Asthma Models

Inhaled PGD2 produces bronchoconstriction in human subjects that is approximately 4-fold more potent on a molar basis than PGF2α [1], yet this potency relationship is absent in isolated airway smooth muscle preparations where PGF2α shows greater direct contractile efficacy [2]. This disconnect demonstrates that PGD2's in vivo activity depends on indirect mechanisms—mast cell degranulation amplification and CRTH2-mediated inflammatory cell recruitment—that are not engaged by PGF2α [2]. Whole-animal respiratory physiology studies aimed at recapitulating allergen-induced asthmatic responses must therefore use PGD2 rather than PGF2α to capture the full bronchoconstrictor phenotype. Urinary quantification of the stable PGD2 metabolite 11β-PGF2α serves as a validated surrogate endpoint for mast cell activation in these models [3].

Mass Spectrometry Method Development and Analytical Reference Standard Qualification

PGD2 is structurally identical to 11-dehydro-thromboxane B2 (11d-TxB2) except for a single oxygen atom—the cyclopentanone of PGD2 vs the δ-lactone of 11d-TxB2 [1]. This near-isobaric relationship (molecular formula C20H32O5 for PGD2 vs C20H32O6 for 11d-TxB2) demands high-resolution chromatographic separation (e.g., C18 UHPLC with >20,000 theoretical plates) and MS/MS differentiation via distinct fragmentation pathways to avoid misidentification in biological matrices [1]. Additionally, PGD2's spontaneous dehydration to PGJ2 and Δ¹²-PGJ2 in aqueous mobile phases necessitates freshly prepared calibration standards and internal standardization with stable-isotope-labeled PGD2 analogs [2]. Analytical laboratories developing LC-MS/MS panels for eicosanoid profiling must include PGD2-specific MRM transitions and verify chromatographic resolution from 11d-TxB2 to meet regulatory-grade validation criteria.

Quote Request

Request a Quote for PGD2;11-Dehydroprostaglandin F2-alpha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.